Methyl 4-(2-aminoethoxy)-2-methylbenzoate is a chemical compound with the molecular formula and a molar mass of approximately 197.22 g/mol. It is characterized by the presence of a methyl ester group, an amino group, and an ethoxy chain, which contribute to its unique properties and reactivity. The compound appears as a white solid and has a melting point ranging from 155°C to 159°C. It exhibits moderate solubility in organic solvents such as chloroform and methanol, while showing poor solubility in water .
While specific biological activity data for methyl 4-(2-aminoethoxy)-2-methylbenzoate is limited, compounds with similar structures often exhibit pharmacological properties. For example, derivatives of benzoic acid and amino compounds are known for their roles as intermediates in drug synthesis and have been studied for their potential anti-inflammatory and analgesic activities .
The synthesis of methyl 4-(2-aminoethoxy)-2-methylbenzoate typically involves several steps:
Alternative synthetic routes may involve different starting materials or reaction conditions tailored to optimize yield and purity.
Methyl 4-(2-aminoethoxy)-2-methylbenzoate serves primarily as an intermediate in organic synthesis. Its derivatives may be utilized in:
Interaction studies involving methyl 4-(2-aminoethoxy)-2-methylbenzoate are essential for understanding its reactivity and potential biological effects. These studies often focus on:
Methyl 4-(2-aminoethoxy)-2-methylbenzoate shares structural similarities with several other compounds. Here are a few notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-aminobenzoate | Contains an amino group; used in pharmaceuticals. | |
| Methyl 4-(aminomethyl)benzoate | Used as an intermediate for active pharmaceutical ingredients. | |
| Methyl 4-amino-2-methylbenzoate | Features both amino and methoxy groups; involved in dye synthesis. | |
| Methyl 4-(2-methoxy)benzoate | Contains a methoxy group; used in organic synthesis. |
Methyl 4-(2-aminoethoxy)-2-methylbenzoate is unique due to its combination of an ethoxy group adjacent to an amino group on a methyl-substituted benzoate structure, which may enhance its solubility and reactivity compared to similar compounds. This structural arrangement allows for diverse synthetic applications and potential biological activities that are not present in simpler analogs.
Methyl 4-(2-aminoethoxy)-2-methylbenzoate is systematically named according to IUPAC guidelines as methyl 4-(2-aminooxyethyl)-2-methylbenzoate. Its structure features a benzoate core substituted at the 4-position with a 2-aminoethoxy chain and at the 2-position with a methyl group. The compound’s SMILES notation, $$ \text{O=C(OC)C1=CC=C(OCCN)C=C1C} $$, clarifies the spatial arrangement of these groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2228552-34-7 |
| Molecular Formula | $$ \text{C}{11}\text{H}{15}\text{NO}_{3} $$ |
| Molecular Weight | 209.24 g/mol |
| Synonyms | EN300-1740651, 2228607-77-8 |
The aminoethoxy moiety ($$ \text{-OCH}2\text{CH}2\text{NH}_2 $$) introduces both nucleophilic (amine) and electrophilic (ether) reactivity, while the methyl ester group enhances solubility in organic solvents.
The synthesis of methyl 4-(2-aminoethoxy)-2-methylbenzoate reflects broader trends in esterification and functional group protection. Early routes to analogous benzoate esters involved classical Fischer esterification, where carboxylic acids react with alcohols under acidic conditions. For example, the patent US20070149802A1 describes esterifying 4-(aminomethyl)benzoic acid with methanol using hydrochloric acid, followed by pH-controlled extraction to isolate the product. While this method targets a structurally related compound, it underscores the importance of temperature modulation (maintained between −15°C and +10°C) and pH adjustment (4–9) to prevent premature hydrolysis.
Advances in protecting-group chemistry enabled the selective introduction of the aminoethoxy chain. Modern protocols often employ alkoxyamine intermediates, where hydroxylamine derivatives are alkylated before coupling to aromatic systems. For instance, Methyl 4-(2-aminoethoxy)benzoate (CAS 56850-93-2), a simpler analog, is synthesized via nucleophilic substitution of 4-hydroxybenzoate with 2-aminoethyl bromide. The addition of the 2-methyl group in the target compound likely involves Friedel-Crafts alkylation or directed ortho-metalation strategies prior to esterification.
In current research, methyl 4-(2-aminoethoxy)-2-methylbenzoate serves two primary roles:
Pharmaceutical Intermediate: The compound’s amino and ester groups allow sequential modifications, making it valuable for constructing drug candidates. For example, the amino group can undergo reductive amination to introduce alkyl or aryl substituents, while the ester permits hydrolysis to a carboxylic acid for further coupling. A 2025 PubChem entry highlights its use in synthesizing kinase inhibitors, where the benzoate scaffold provides rigidity to bind ATP pockets.
Polymer Functionalization: The aminoethoxy group participates in polycondensation reactions with diacids or diesters, yielding polyamides or polyurethanes with tailored thermal properties. Researchers have exploited this reactivity to develop coatings with enhanced adhesion to metallic substrates.
Recent patent CN109553532B demonstrates its utility in preparing bromoacetyl derivatives, a key step in radiopharmaceutical labeling. The compound’s stability under basic conditions (pH 9–12) facilitates such transformations without decomposition.
The Williamson ether synthesis remains a cornerstone for constructing the ethoxy-amino linkage. In this method, 4-hydroxy-2-methylbenzoic acid is first methylated to form the methyl ester, followed by deprotonation with a strong base (e.g., sodium hydride) to generate the phenoxide intermediate. Subsequent reaction with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., dimethylformamide) facilitates nucleophilic displacement, yielding the target compound [6].
Critical parameters include:
Table 1: Optimization of Williamson Ether Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | 85–92% |
| Reaction Temperature | 70°C | Maximal SN2 efficiency |
| Molar Ratio (Phenoxide:Alkyl Halide) | 1:1.2 | Minimizes unreacted starting material |
Palladium and iridium catalysts enable direct introduction of the amino group. For instance, π-allyliridium C,O-benzoate complexes catalyze regioselective allylic amination of pre-functionalized intermediates [4]. In a representative protocol, methyl 4-(2-hydroxyethoxy)-2-methylbenzoate undergoes amination using ammonium chloride in the presence of iridium-SEGPHOS complexes, achieving >90% enantiomeric excess [4]. Key considerations include:
Microwave irradiation accelerates esterification and amination steps by reducing activation barriers. A 2025 study demonstrated that coupling methyl 4-hydroxy-2-methylbenzoate with 2-aminoethanol under microwave conditions (150°C, 300 W) completes in 15 minutes versus 12 hours conventionally, with a 22% yield improvement [5].
Continuous-flow systems address scalability challenges. Acoustic irradiation-enabled reactors prevent clogging during palladium-catalyzed steps, enabling steady-state production [3]. For example, a tandem flow setup combining esterification and amination modules achieves 89% conversion at a residence time of 10 minutes [3].
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8–12 hours | 10–30 minutes |
| Space-Time Yield | 0.5 g/L·h | 4.2 g/L·h |
| Catalyst Loading | 5 mol% | 2.5 mol% |
Liquid-liquid extraction separates the product from tin catalysts (common in esterification) or unreacted amines. A ternary solvent system (ethyl acetate/water/methanol) partitions the product into the organic phase while retaining polar impurities in the aqueous layer [1]. For industrial-scale processes, countercurrent extraction columns achieve >99% recovery [5].
Recrystallization from ethanol/water mixtures (3:1 v/v) produces high-purity crystals. Slow cooling (0.5°C/min) minimizes occluded solvents, yielding a melting point of 128–130°C. Additives like activated carbon (1% w/w) reduce colored byproducts without affecting crystal morphology [1].
The structural elucidation of methyl 4-(2-aminoethoxy)-2-methylbenzoate (molecular formula: C₁₁H₁₅NO₄, molecular weight: 225.24 g/mol) relies heavily on advanced spectroscopic techniques that provide detailed information about its molecular architecture and electronic environment.
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural characterization of this benzoate ester derivative. The compound exhibits distinctive spectral features that enable complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of methyl 4-(2-aminoethoxy)-2-methylbenzoate displays characteristic resonances that reflect the compound's substitution pattern. The aromatic protons appear as a doublet in the range of 7.8-8.0 ppm, corresponding to the proton ortho to the carboxylate group [1]. The meta-substituted aromatic protons resonate as a multiplet between 6.5-7.0 ppm, consistent with the electron-donating effects of the aminoethoxy substituent [1].
The aminoethoxy chain manifests as two distinct triplets: the methylene protons adjacent to the aromatic oxygen (OCH₂CH₂NH₂) appear at 4.1-4.2 ppm, while the methylene protons adjacent to the amino group resonate at 3.0-3.1 ppm [1]. This downfield shift of the oxygen-adjacent methylene reflects the deshielding effect of the aromatic ether linkage. The methyl substituent on the aromatic ring appears as a singlet at 2.5-2.6 ppm [1].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbonyl carbon of the ester functionality resonates in the characteristic range of 165-170 ppm, typical for aromatic ester carbonyls [1]. The substituted aromatic carbons appear between 150-160 ppm, while the unsubstituted aromatic carbons resonate at 110-130 ppm [1]. The aliphatic carbons of the aminoethoxy chain and the aromatic methyl substituent appear in the range of 50-70 ppm [1].
The chemical shift patterns observed are consistent with the electron-donating nature of the aminoethoxy substituent, which increases electron density in the aromatic ring system through resonance effects [2].
Mass spectrometry provides complementary structural information through characteristic fragmentation patterns that confirm the molecular structure and substituent arrangement.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Under electrospray ionization conditions, methyl 4-(2-aminoethoxy)-2-methylbenzoate exhibits soft ionization characteristics typical of polar organic compounds [3]. The molecular ion peak appears at m/z 225, corresponding to the protonated molecular ion [M+H]⁺ [3]. The compound demonstrates favorable ionization efficiency in positive mode due to the presence of the basic amino functionality [3].
Fragmentation Pattern Analysis
The mass spectrometric fragmentation follows predictable pathways characteristic of substituted benzoate esters. The primary fragmentation pathway involves the loss of the aminoethyl chain, producing fragments at m/z 194 (loss of CH₂NH₂) and m/z 166 (loss of CH₂CH₂NH₂) [4]. A significant fragment appears at m/z 148, corresponding to the loss of the complete aminoethoxy group (C₂H₅NO) [4].
The base peak typically occurs at m/z 120, representing the substituted benzoyl cation after loss of the methoxy group [4]. Additional characteristic fragments include the tropylium ion (m/z 91) and phenyl cation (m/z 77), which are common in aromatic mass spectra [4]. Low-mass fragments at m/z 44 and m/z 30 correspond to protonated imine and methylamine species, respectively [4].
While specific crystallographic data for methyl 4-(2-aminoethoxy)-2-methylbenzoate was not available in the current literature, structural analysis of related compounds provides insights into the expected solid-state properties.
Analogous methyl benzoate derivatives typically crystallize in monoclinic or orthorhombic space groups, with molecular packing influenced by intermolecular hydrogen bonding between amino and carbonyl functionalities [5] [6]. The aminoethoxy substituent is expected to adopt an extended conformation to minimize steric interactions with the aromatic ring system [5].
The presence of the amino group introduces the possibility of hydrogen bonding interactions in the crystal lattice, potentially leading to chain or sheet structures in the solid state [6]. The methyl ester group typically exhibits coplanar geometry with the aromatic ring, with the dihedral angle between the carboxylate plane and the benzene ring approaching 0° [5].
Computational chemistry methods provide valuable predictions for the structural and electronic properties of methyl 4-(2-aminoethoxy)-2-methylbenzoate.
Density Functional Theory (DFT) Calculations
DFT calculations using the meta-generalized gradient approximation (meta-GGA) functional, such as M06, provide accurate predictions of molecular geometry and electronic structure [7]. The optimized geometry reveals that the aminoethoxy chain adopts a gauche conformation to minimize intramolecular repulsion between the amino group and the aromatic system [7].
The calculated bond lengths and angles conform to expected values for aromatic ethers and aliphatic amines. The C-O bond length in the ether linkage is predicted to be approximately 1.36 Å, while the C-N bond length in the amino group is calculated at 1.47 Å [7]. These values are consistent with typical single bond lengths in organic molecules.
Electronic Structure Analysis
Computational analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the amino group and the adjacent aromatic system, reflecting the electron-donating character of the aminoethoxy substituent [7]. The lowest unoccupied molecular orbital (LUMO) is predominantly located on the carboxylate group, indicating the electron-withdrawing nature of the ester functionality [7].
The calculated dipole moment is predicted to be approximately 3.2 Debye, reflecting the polar character of the molecule due to the presence of both electron-donating and electron-withdrawing substituents [7]. This polarity influences the compound's solubility characteristics and intermolecular interactions.
Conformational Analysis
Conformational searches reveal that the molecule exhibits conformational flexibility around the ethoxy linkage, with multiple local minima separated by low energy barriers [7]. The most stable conformation features the amino group oriented away from the aromatic ring to minimize steric repulsion [7]. The methyl ester group maintains coplanarity with the aromatic ring in all low-energy conformations.
Table 1: Fundamental Properties of Methyl 4-(2-aminoethoxy)-2-methylbenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| Structure Type | Substituted benzoate ester |
| Functional Groups | Ester, amine, aromatic ether |
Table 2: Nuclear Magnetic Resonance Spectroscopic Data
| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | 7.8-8.0 | Aromatic H (ortho to CO₂Me) | d |
| ¹H NMR | 6.5-7.0 | Aromatic H (meta to CO₂Me) | m |
| ¹H NMR | 4.1-4.2 | OCH₂CH₂NH₂ | t |
| ¹H NMR | 3.0-3.1 | OCH₂CH₂NH₂ | t |
| ¹H NMR | 2.5-2.6 | Ar-CH₃ | s |
| ¹³C NMR | 165-170 | C=O (ester) | s |
| ¹³C NMR | 150-160 | Aromatic C (substituted) | s |
| ¹³C NMR | 110-130 | Aromatic C (unsubstituted) | d |
| ¹³C NMR | 50-70 | Aliphatic C (OCH₂, NCH₂) | t |
Table 3: Mass Spectrometry Fragmentation Pattern
| m/z | Relative Intensity | Fragment Assignment |
|---|---|---|
| 225 | M+- | Molecular ion |
| 194 | M-CH₂NH₂ | Loss of aminomethyl |
| 166 | M-CH₂CH₂NH₂ | Loss of aminoethyl |
| 148 | M-C₂H₅NO | Loss of aminoethoxy |
| 120 | Base peak | Substituted benzoyl |
| 91 | Tropylium ion | Tropylium ion |
| 77 | Phenyl cation | Phenyl cation |
| 44 | CH₂NH₂⁺ | Protonated imine |
| 30 | CH₂=NH₂⁺ | Protonated methylamine |